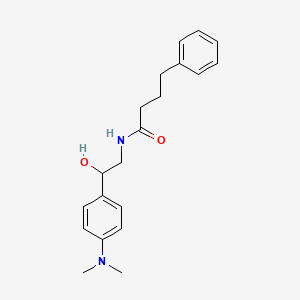

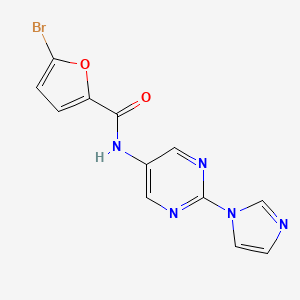

![molecular formula C13H9FN2O2S B2876423 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 477857-53-7](/img/structure/B2876423.png)

1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine” is a type of substituted pyridine . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of such compounds often involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine scaffold, which is a simple six-membered heterocyclic structure found in various natural products, drug molecules, vitamins, and materials .Wissenschaftliche Forschungsanwendungen

Catalytic Desulfitative Functionalizations

This compound has been explored for its potential in catalytic desulfitative functionalizations. This process involves the cleavage of C–S bonds in sulfones, enabling the formation of new C–C and C–X bonds . Such transformations are crucial for synthesizing natural products and developing new methodologies in organic synthesis.

Biomedical Applications

“1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine” has shown promise in biomedical applications. For instance, it has been identified as a ligand for human ALDH3A1, an enzyme involved in detoxification and considered important in cellular antioxidant defense. It has potential as a biomarker for various cancers and may inhibit ALDH3A1 enzymatic activity .

Antifungal Activity

Sulfone derivatives, including this compound, have demonstrated significant antifungal activities. They have been tested against various plant pathogenic fungi, showing potential as lead compounds for developing new agrochemicals .

Biological Potential of Indole Derivatives

Indole derivatives possess a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, and anti-HIV properties. “1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine” shares structural similarities with indole derivatives, suggesting it could be explored for similar therapeutic applications .

Materials Science

In the field of materials science, this compound could be used in the synthesis of novel materials. Its sulfone group can impart unique properties to polymers and small molecules, potentially leading to the development of new materials with specific functionalities .

Synthetic Methodologies

The compound is also relevant in synthetic methodologies. It can serve as a building block for the synthesis of complex molecules. Its reactivity and structural motif make it a valuable tool for constructing diverse molecular architectures .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been reported to target theFibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various biological processes, including cell proliferation, migration, and angiogenesis .

Mode of Action

Compounds with similar structures have been shown to inhibit fgfrs . FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail upon binding to fibroblast growth factors, resulting in the activation of downstream signaling pathways .

Biochemical Pathways

Fgfr inhibitors, like this compound, can affect several downstream signaling pathways, including theRAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and survival .

Pharmacokinetics

The compound’s molecular weight is276.29 g/mol , which could influence its pharmacokinetic properties. The molecular weight can affect the compound’s absorption and distribution within the body, as well as its metabolism and excretion .

Result of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S/c14-11-3-5-12(6-4-11)19(17,18)16-9-7-10-2-1-8-15-13(10)16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTVIEXZEWMNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

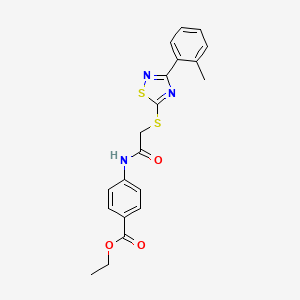

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2876342.png)

![5-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2876345.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876347.png)

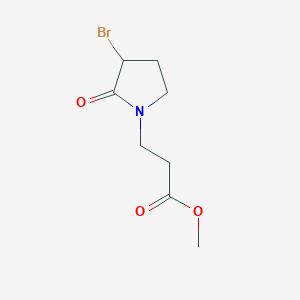

![3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2876354.png)

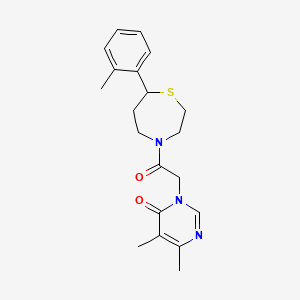

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2876356.png)

![1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone](/img/structure/B2876358.png)

![9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876360.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2876361.png)